Cas no 338748-98-4 (N-4-(4-Fluorophenyl)-1,3-thiazol-2-yl-5-iodo-2-pyridinamine)

N-4-(4-Fluorophenyl)-1,3-thiazol-2-yl-5-iodo-2-pyridinamine is a heterocyclic organic compound featuring a thiazole core linked to a fluorophenyl group and an iodopyridinamine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of fluorine and iodine atoms enhances its reactivity in cross-coupling reactions, facilitating further functionalization. Its well-defined molecular architecture is advantageous for designing targeted bioactive molecules, particularly in kinase inhibition and antimicrobial applications. The compound's stability under standard conditions ensures reliable handling in synthetic workflows. Its structural specificity makes it a promising candidate for exploratory studies in medicinal chemistry and material science.
N-4-(4-Fluorophenyl)-1,3-thiazol-2-yl-5-iodo-2-pyridinamine structure
338748-98-4 structure
Product Name:N-4-(4-Fluorophenyl)-1,3-thiazol-2-yl-5-iodo-2-pyridinamine
CAS No:338748-98-4
MF:
MW:
MDL:MFCD01315201
CID:4647520
Update Time:2025-05-23

N-4-(4-Fluorophenyl)-1,3-thiazol-2-yl-5-iodo-2-pyridinamine Chemical and Physical Properties

Names and Identifiers

    • N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N-(5-IODO-2-PYRIDINYL)AMINE
    • N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-5-IODO-2-PYRIDINAMINE
    • 2-Pyridinamine, N-[4-(4-fluorophenyl)-2-thiazolyl]-5-iodo-
    • N-4-(4-Fluorophenyl)-1,3-thiazol-2-yl-5-iodo-2-pyridinamine
    • MDL: MFCD01315201

N-4-(4-Fluorophenyl)-1,3-thiazol-2-yl-5-iodo-2-pyridinamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
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$918.00 2023-09-07
Matrix Scientific
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A2B Chem LLC
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A2B Chem LLC
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N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-iodopyridin-2-amine
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N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-iodopyridin-2-amine
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Additional information on N-4-(4-Fluorophenyl)-1,3-thiazol-2-yl-5-iodo-2-pyridinamine

Exploring the Potential of N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-5-iodo-2-pyridinamine: A Comprehensive Overview

The compound with CAS No 338748984, known as N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-5-iodo-2-pyridinamine, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug discovery. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, which forms the core structure of many biologically active molecules. The presence of a thiazole ring and a fluorophenyl group introduces additional complexity and functionality to the molecule, making it a promising candidate for various research and development activities.

N-(4-fluorophenyl)-1,3-thiazol-based compounds have been extensively studied for their potential as kinase inhibitors, which are crucial in the treatment of cancer and other diseases. The thiazole moiety is known to enhance the bioavailability and stability of molecules, making them more suitable for therapeutic applications. Recent studies have highlighted the ability of this compound to modulate specific cellular pathways, thereby opening new avenues for its use in targeted therapies.

The iodine atom at position 5 on the pyridine ring adds another layer of functionality to this compound. Iodo groups are often utilized in medicinal chemistry for their role in enhancing the pharmacokinetic properties of drugs. Additionally, iodine-containing compounds are being explored for their potential in radiotherapy and imaging agents due to their ability to localize within specific tissues.

One of the most exciting developments involving this compound is its application in fluorescence-based sensing systems. Researchers have demonstrated that the fluorophenyl group can act as a fluorescent probe under certain conditions, enabling real-time monitoring of biological processes at the molecular level. This property has significant implications for diagnostics and biosensing technologies.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions, including nucleophilic substitution and coupling reactions. The synthesis pathway involves careful optimization to ensure high yields and purity, which are critical for subsequent biological evaluations.

The structural versatility of this compound also makes it an ideal candidate for further chemical modifications. By altering substituents on the pyridine or thiazole rings, researchers can fine-tune its physicochemical properties to suit specific applications. For instance, modifying the fluorophenyl group could enhance its solubility or selectivity towards particular biological targets.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of this compound with biological systems. Molecular docking studies have revealed potential binding modes with key enzymes and receptors, suggesting its role as a lead compound in drug design.

In conclusion, CAS No 338748984 (N-(4-fluorophenyl)-1,3-thiazol-based derivative) represents a valuable addition to the arsenal of compounds being explored for therapeutic and diagnostic applications. Its unique combination of structural features positions it as a promising candidate for future research and development efforts across multiple disciplines.

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